molecular formula C8H6F3NO B13522250 2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanone

2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanone

Cat. No.: B13522250
M. Wt: 189.13 g/mol
InChI Key: BCBBTFPRUGZIAA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanone is an organic compound with the molecular formula C8H6F3NO It is characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further connected to a methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanone typically involves the reaction of 3-methylpyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated reaction monitoring ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethanone
  • 2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanone
  • 2,2,2-Trifluoro-1-(3-methoxypyridin-4-yl)ethanone

Uniqueness

2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanone is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethanone

InChI

InChI=1S/C8H6F3NO/c1-5-4-12-3-2-6(5)7(13)8(9,10)11/h2-4H,1H3

InChI Key

BCBBTFPRUGZIAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C(=O)C(F)(F)F

Origin of Product

United States

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